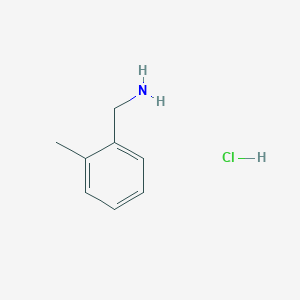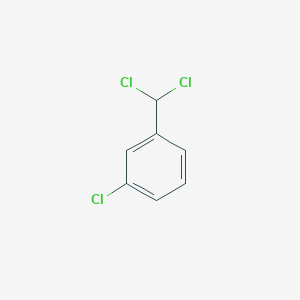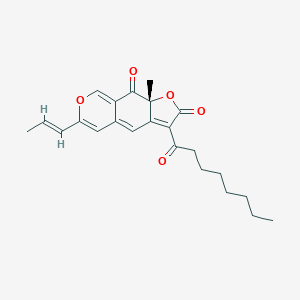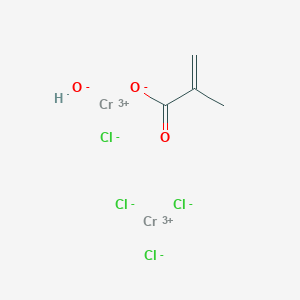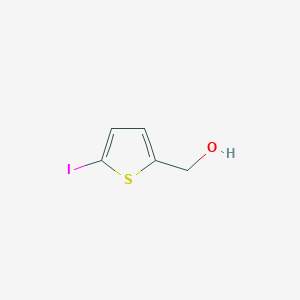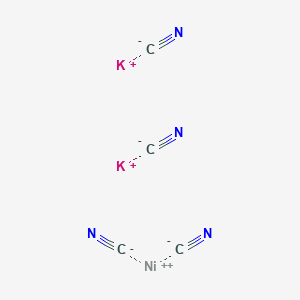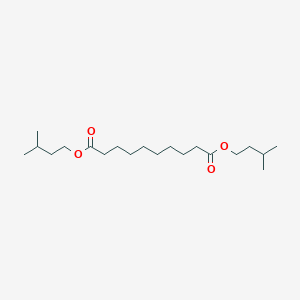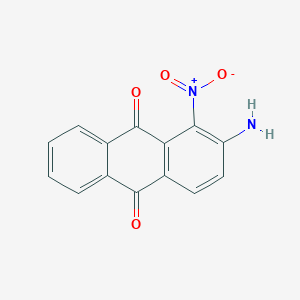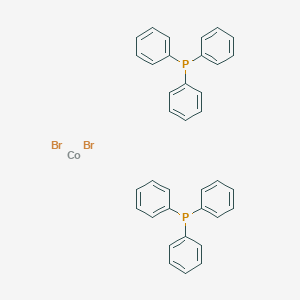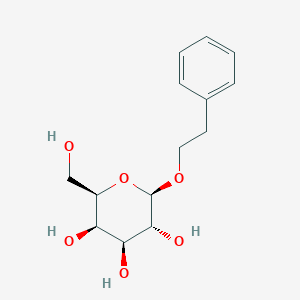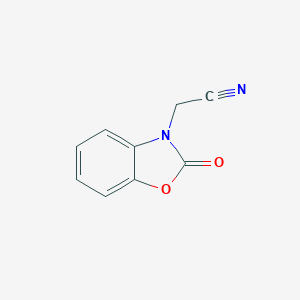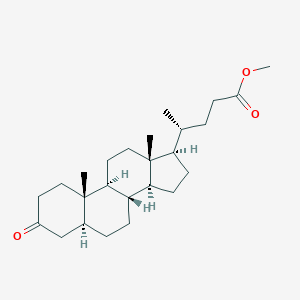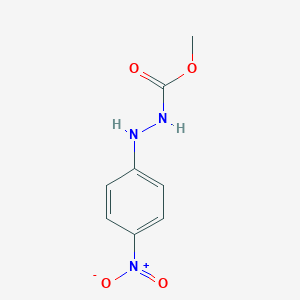
methyl N-(4-nitroanilino)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(4-nitroanilino)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of methyl N-(4-nitroanilino)carbamate is not well understood. However, it is believed to act as a carbamate inhibitor, which inhibits the activity of enzymes that contain a carbamate group. This inhibition can lead to a variety of biochemical and physiological effects, including the inhibition of neurotransmitter release, muscle relaxation, and the inhibition of cholinesterase activity.
Biochemische Und Physiologische Effekte
Methyl N-(4-nitroanilino)carbamate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of cholinesterase, an enzyme that is responsible for the breakdown of acetylcholine. This inhibition can lead to the accumulation of acetylcholine in the synaptic cleft, which can result in muscle relaxation and other physiological effects. Additionally, methyl N-(4-nitroanilino)carbamate has been shown to inhibit the release of neurotransmitters, which can lead to the inhibition of synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(4-nitroanilino)carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield of the product can be optimized by adjusting the reaction conditions. Additionally, it is a stable compound that can be stored for long periods without degradation. However, there are also some limitations associated with its use. For example, it can be toxic to cells at high concentrations, and its mechanism of action is not well understood.
Zukünftige Richtungen
There are several future directions for the use of methyl N-(4-nitroanilino)carbamate in scientific research. One potential application is in the development of novel drugs that target cholinesterase activity. Additionally, it could be used in the synthesis of compounds with potential applications in the treatment of neurological disorders such as Alzheimer's disease. Furthermore, it could be used in the development of insecticides that target cholinesterase activity in insects. Overall, the potential applications of methyl N-(4-nitroanilino)carbamate in scientific research are vast, and further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Methyl N-(4-nitroanilino)carbamate can be synthesized by reacting 4-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through an elimination reaction. The synthesis method is relatively simple, and the yield of the product can be optimized by adjusting the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Methyl N-(4-nitroanilino)carbamate has been extensively used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of N-aryl carbamates, which have been shown to exhibit antitumor, antimicrobial, and insecticidal activities. Additionally, methyl N-(4-nitroanilino)carbamate has been used in the synthesis of novel compounds with potential applications in drug discovery and development.
Eigenschaften
CAS-Nummer |
13413-36-0 |
|---|---|
Produktname |
methyl N-(4-nitroanilino)carbamate |
Molekularformel |
C8H9N3O4 |
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
methyl N-(4-nitroanilino)carbamate |
InChI |
InChI=1S/C8H9N3O4/c1-15-8(12)10-9-6-2-4-7(5-3-6)11(13)14/h2-5,9H,1H3,(H,10,12) |
InChI-Schlüssel |
SCEGCLQQOMZTSX-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Andere CAS-Nummern |
13413-36-0 |
Synonyme |
methyl N-[(4-nitrophenyl)amino]carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



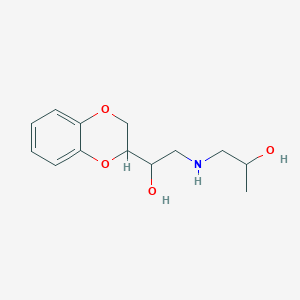
![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
